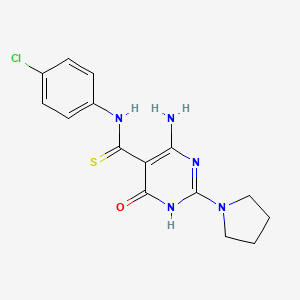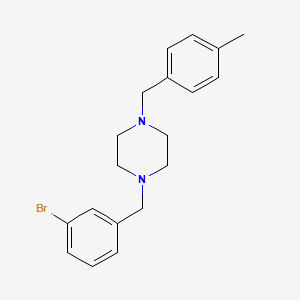![molecular formula C16H21N3O3 B6082495 2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6082495.png)
2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CPI-1189 and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione involves the modulation of various neurotransmitters and receptors in the brain. It has been found to act as an agonist of the dopamine D2 receptor and a partial agonist of the serotonin 5-HT1A receptor. Additionally, this compound has also been found to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In the field of neuroscience, this compound has been found to improve cognitive function, enhance memory, and reduce the symptoms of various neurological disorders. Additionally, this compound has also been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione is its potential therapeutic effects in various research applications. Additionally, this compound has also been found to have high bioavailability and good pharmacokinetic properties. However, one of the limitations of this compound is its potential toxicity and adverse effects on the liver and kidney.
Orientations Futures
There are several future directions for the research of 2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione. One of the most significant directions is the development of novel therapeutic agents based on this compound for the treatment of various neurological disorders and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential adverse effects. Finally, the synthesis of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity is also an essential direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of neurological disorders, cancer, and inflammation. Additionally, this compound has also been found to have diverse biochemical and physiological effects. Further research is needed to understand the mechanism of action of this compound and its potential adverse effects. Finally, the synthesis of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity is also an essential direction for future research.
Méthodes De Synthèse
The synthesis of 2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione involves the reaction between 3-(4-methylpiperazin-1-yl)propan-1-ol and phthalic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting compound is purified using various techniques.
Applications De Recherche Scientifique
2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-isoindole-1,3(2H)-dione has been found to have various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. It has been found to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, this compound has also been found to have potential applications in the treatment of cancer and inflammation.
Propriétés
IUPAC Name |
2-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17-6-8-18(9-7-17)10-12(20)11-19-15(21)13-4-2-3-5-14(13)16(19)22/h2-5,12,20H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEARVKUMLRUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CN2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)
![5-(3-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6082426.png)
![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)
methanone](/img/structure/B6082439.png)

![2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B6082470.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B6082473.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6082480.png)

![ethyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6082496.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6082501.png)
![3-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B6082503.png)